molecular formula C30H24ClN5S B11090932 2-({[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1-(2-phenylethyl)-1H-benzimidazole

2-({[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1-(2-phenylethyl)-1H-benzimidazole

Cat. No.: B11090932
M. Wt: 522.1 g/mol
InChI Key: DGPSDJQDSAWXEO-UHFFFAOYSA-N
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Description

2-({[5-(2-CHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1-PHENETHYL-1H-1,3-BENZIMIDAZOLE is a complex organic compound that has garnered interest due to its potential biological activities. This compound features a unique structure combining a benzimidazole core with a triazole ring, linked through a sulfanyl group. The presence of the chlorophenyl and phenyl groups further enhances its chemical diversity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-(2-CHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1-PHENETHYL-1H-1,3-BENZIMIDAZOLE typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine derivatives with appropriate aldehydes or ketones under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced through nucleophilic substitution reactions, often using thiols or disulfides.

    Coupling with Benzimidazole: The final step involves coupling the triazole-sulfanyl intermediate with a benzimidazole derivative, typically using a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as flash chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({[5-(2-CHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1-PHENETHYL-1H-1,3-BENZIMIDAZOLE has been explored for various scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of this compound is primarily attributed to its ability to interact with specific molecular targets:

    Molecular Targets: Enzymes such as cyclooxygenase (COX) and microbial enzymes.

    Pathways Involved: Inhibition of enzyme activity leading to reduced inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Known for their wide range of biological activities.

    Benzimidazole Derivatives: Commonly used in pharmaceuticals for their antimicrobial and anticancer properties.

Uniqueness

2-({[5-(2-CHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-1-PHENETHYL-1H-1,3-BENZIMIDAZOLE stands out due to its combined structural features, which may offer synergistic effects and enhanced biological activity compared to individual triazole or benzimidazole derivatives.

Properties

Molecular Formula

C30H24ClN5S

Molecular Weight

522.1 g/mol

IUPAC Name

2-[[5-(2-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1-(2-phenylethyl)benzimidazole

InChI

InChI=1S/C30H24ClN5S/c31-25-16-8-7-15-24(25)29-33-34-30(36(29)23-13-5-2-6-14-23)37-21-28-32-26-17-9-10-18-27(26)35(28)20-19-22-11-3-1-4-12-22/h1-18H,19-21H2

InChI Key

DGPSDJQDSAWXEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2CSC4=NN=C(N4C5=CC=CC=C5)C6=CC=CC=C6Cl

Origin of Product

United States

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